

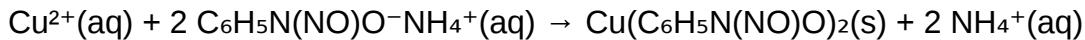
Application Notes and Protocols for Gravimetric Analysis of Copper with Cupferron

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Kupferron</i>
Cat. No.:	B12356701

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Introduction

Gravimetric analysis is a cornerstone of quantitative chemical analysis, offering high precision and accuracy. One such method involves the use of N-nitroso-N-phenylhydroxylamine, commonly known as cupferron, for the selective precipitation of metal ions. This application note provides a detailed protocol for the gravimetric determination of copper using cupferron. Cupferron is an organic chelating agent that forms a stable, insoluble complex with copper(II) ions in an acidic medium. The resulting precipitate can be isolated, dried to a constant weight, and used to quantify the copper content in a sample. This method is particularly valuable in pharmaceutical analysis and material science where accurate quantification of metallic impurities or components is crucial.

Principle of the Method

The gravimetric determination of copper using cupferron is based on the precipitation of the copper-cupferron complex from a slightly acidic solution. The reaction proceeds as follows:

The ammonium salt of cupferron reacts with copper(II) ions to form a stable, five-membered chelate, bis(N-nitroso-N-phenylhydroxylaminato)copper(II), which is insoluble in water and dilute acids. The precipitate is then filtered, washed, dried at a relatively low temperature, and

weighed. The mass of copper in the original sample is calculated from the weight of the precipitate using a gravimetric factor. An important advantage of this method is that the copper-cupferron complex can be dried at a low temperature (around 90°C) and weighed directly, without the need for ignition to copper oxide.

Quantitative Data Summary

The following table presents representative data from a typical gravimetric analysis of a copper-containing sample using the cupferron method.

Parameter	Trial 1	Trial 2	Trial 3
Mass of Sample (g)	0.5012	0.5035	0.5028
Mass of Crucible (empty) (g)	25.1234	25.3456	25.2345
Mass of Crucible + Precipitate (g)	25.2789	25.5021	25.3905
Mass of Precipitate (g)	0.1555	0.1565	0.1560
Percentage of Copper (%)	9.88	9.91	9.90
Average Percentage of Copper (%)	\multicolumn{3}{c}{\{9.90\}}		
Standard Deviation	\multicolumn{3}{c}{\{0.015\}}		

Experimental Protocol

Reagents and Solutions

- Sample Solution: A solution containing a known mass of the copper-containing sample, dissolved in a suitable acid (e.g., dilute nitric acid or sulfuric acid).
- Cupferron Solution (6% w/v): Dissolve 6.0 g of cupferron in 100 mL of deionized water. This solution should be freshly prepared and filtered before use. Due to the limited stability of the

reagent, it is advisable to store it in a refrigerator and discard it if any discoloration is observed.

- Dilute Hydrochloric Acid (HCl): Approximately 2 M.
- Wash Solution: Dilute a small amount of the cupferron solution with deionized water (e.g., 25 mL of 6% cupferron solution diluted to 1 L).
- Deionized Water

Procedure

- Sample Preparation: Accurately weigh a suitable amount of the copper-containing sample and dissolve it in a minimal amount of dilute acid in a 400 mL beaker. Gently heat the solution if necessary to aid dissolution.
- Dilution: Dilute the sample solution to approximately 150-200 mL with deionized water.
- Acidification: Adjust the acidity of the solution by adding dilute hydrochloric acid until the solution is slightly acidic (pH 3-4).
- Precipitation: Cool the solution to below room temperature in an ice bath. Slowly add the freshly prepared 6% cupferron solution dropwise while stirring continuously. Continue adding the reagent until no more precipitate forms. A slight excess of the reagent should be added to ensure complete precipitation.
- Digestion: Allow the precipitate to digest in the cold solution for at least 30 minutes with occasional stirring. This process promotes the formation of larger, more easily filterable particles.
- Filtration: Filter the precipitate through a pre-weighed sintered glass crucible (porosity G3 or G4) under gentle suction.
- Washing: Wash the precipitate in the crucible several times with small portions of the cold cupferron wash solution to remove any adsorbed impurities. Finally, wash the precipitate with two small portions of cold deionized water to remove the excess cupferron.
- Drying: Dry the crucible containing the precipitate in an oven at $90 \pm 5^\circ\text{C}$ for at least 2 hours.

- Weighing: Cool the crucible in a desiccator to room temperature and weigh it accurately.
- Constant Weight: Repeat the drying and weighing steps until a constant weight is achieved (i.e., the difference between two consecutive weighings is less than 0.3 mg).

Calculation of Results

The percentage of copper in the sample is calculated using the following formula:

$$\% \text{ Copper} = (\text{Mass of Precipitate (g)} \times \text{Gravimetric Factor} \times 100) / \text{Mass of Sample (g)}$$

Where the Gravimetric Factor is the ratio of the molar mass of copper to the molar mass of the copper-cupferron complex ($\text{Cu}(\text{C}_6\text{H}_5\text{N}_2\text{O}_2)_2$).

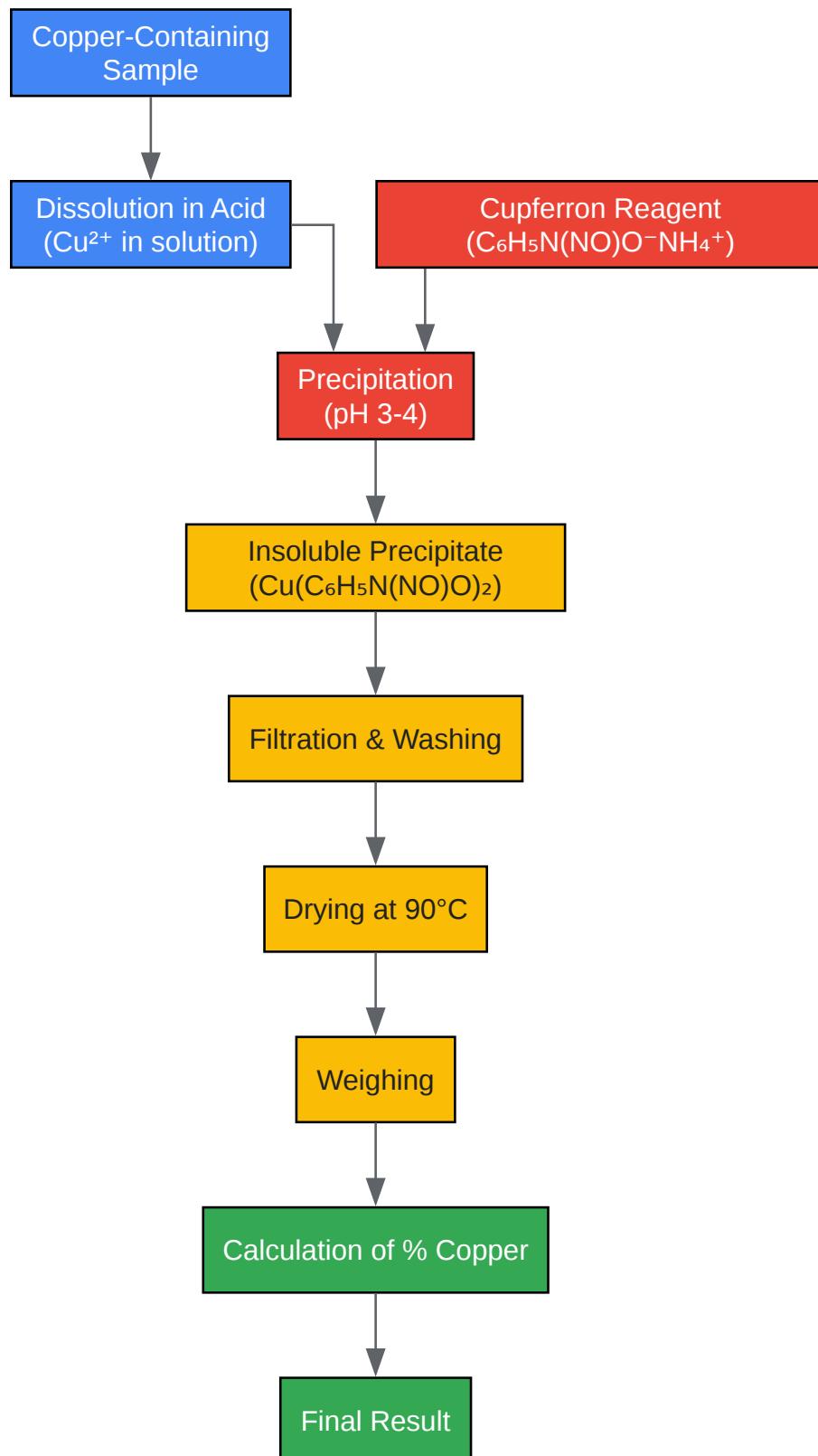
- Molar Mass of Cu = 63.55 g/mol
- Molar Mass of $\text{Cu}(\text{C}_6\text{H}_5\text{N}_2\text{O}_2)_2$ = 335.83 g/mol
- Gravimetric Factor = 0.1892

Interferences

Cupferron is a versatile precipitating agent and can form precipitates with several other metal ions under acidic conditions, including Fe(III), V(V), Ti(IV), and Sn(IV). Therefore, the presence of these ions can interfere with the determination of copper.

- Iron (III): Iron is a common interference. It can be removed prior to copper precipitation by methods such as precipitation with ammonia or by using masking agents.
- Other Metals: The selectivity of cupferron can be controlled by adjusting the pH of the solution. For instance, in a strongly acidic solution, only a few elements will precipitate. The separation of copper from zinc, nickel, and silver has been reported to be achievable.

Safety Precautions


Cupferron is a hazardous substance and should be handled with appropriate safety measures.

- Toxicity: Cupferron is toxic if swallowed and causes skin and eye irritation.

- Carcinogenicity: It is suspected of causing cancer.
- Handling: Always handle cupferron in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.
- Storage: Store cupferron in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and incompatible substances. It is recommended to add a small amount of ammonium carbonate to the container to improve stability.
- Disposal: Dispose of cupferron and its waste in accordance with local, state, and federal regulations.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Notes and Protocols for Gravimetric Analysis of Copper with Cupferron]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12356701#gravimetric-analysis-of-copper-with-kupferron-procedure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com